4-bromo-2-isocyanatothiophene
Description
4-Bromo-2-isocyanatothiophene (C₄H₂BrNOS, MW 192.03) is a thiophene derivative functionalized with a bromine atom at the 4-position and an isocyanate group (-NCO) at the 2-position. Thiophenes are aromatic heterocycles with a sulfur atom, and the electronic effects of the substituents significantly influence reactivity. The bromine atom acts as an electron-withdrawing group, while the isocyanate group introduces electrophilicity, enabling reactions with nucleophiles such as amines to form ureas. This compound is primarily used as an intermediate in pharmaceutical and polymer synthesis, where its reactivity facilitates crosslinking or functionalization .
Properties
CAS No. |
1368654-04-9 |
|---|---|
Molecular Formula |
C5H2BrNOS |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
4-bromo-2-isocyanatothiophene can be synthesized through several methods. One common synthetic route involves the bromination of 2-isocyanatothiophene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position of the thiophene ring . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-bromo-2-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the isocyanate group.
Scientific Research Applications
4-bromo-2-isocyanatothiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: Its derivatives are explored for use in organic semiconductors and other advanced materials.
Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of 4-bromo-2-isocyanatothiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new bonds and structures. The isocyanate group is particularly reactive, allowing it to form ureas, carbamates, and other derivatives through nucleophilic addition reactions.
Comparison with Similar Compounds
Electrophilic vs. Nucleophilic Behavior
- This compound : The -NCO group is highly electrophilic, enabling reactions with amines (e.g., forming ureas) and alcohols (forming carbamates). Bromine at the 4-position deactivates the ring, directing further substitution to the 5-position .
- 4-Bromo-2-chlorothiophene : The chlorine atom is less reactive than -NCO but participates in nucleophilic aromatic substitution (e.g., Suzuki coupling). Its higher boiling point (67–69°C at 9 Torr) suggests greater stability compared to the isocyanate derivative .
- 4-Bromothiophen-2-amine : The -NH₂ group is nucleophilic, enabling condensation reactions (e.g., Schiff base formation). Its synthesis involves bromination of thiophen-2-amine, contrasting with the isocyanate derivative’s likely route via phosgenation .
Electronic Effects on Substitution
- In 4-bromo-2-cyanothiophen, the -CN group strongly withdraws electrons, directing nitration to the 5-position . Comparatively, the -NCO group in this compound would similarly deactivate the ring but with distinct regioselectivity due to resonance effects.
Comparison with Aromatic Isothiocyanates
- 4-Bromo-2-chlorophenyl isothiocyanate (-NCS) shares functional group reactivity with -NCO but forms thioureas instead of ureas. The phenyl ring’s electronic environment differs from thiophene, altering solubility and conjugation properties .
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